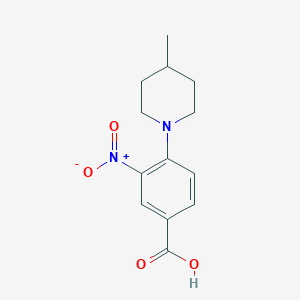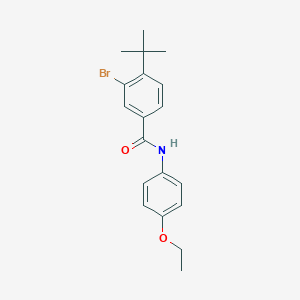
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide, also known as BTEB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTEB belongs to the class of benzamides, which are known for their diverse biological activities such as analgesic, anti-inflammatory, and anticancer properties. In
Scientific Research Applications
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and neuropathic pain. Furthermore, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been demonstrated to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide's analgesic properties may be attributed to its ability to modulate the activity of pain receptors in the central nervous system. Additionally, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to enhance the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation. Furthermore, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to enhance the activity of antioxidant enzymes such as SOD and CAT, which help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has also been shown to have low toxicity, which is important for in vitro and in vivo experiments. However, there are some limitations to using 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide's solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide. One area of interest is in the development of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide-based therapies for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide and to identify its molecular targets. Additionally, the development of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the use of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its simple synthesis method, low toxicity, and diverse biological activities make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to develop 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide-based therapies for various diseases.
Synthesis Methods
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxyaniline with 3-bromo-4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide in good purity.
properties
CAS RN |
5835-63-2 |
|---|---|
Product Name |
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide |
Molecular Formula |
C19H22BrNO2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H22BrNO2/c1-5-23-15-9-7-14(8-10-15)21-18(22)13-6-11-16(17(20)12-13)19(2,3)4/h6-12H,5H2,1-4H3,(H,21,22) |
InChI Key |
KXLFGIONGNMZFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



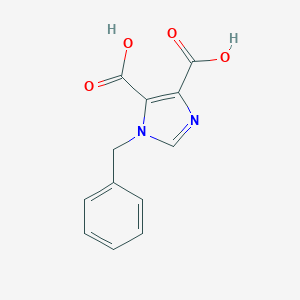
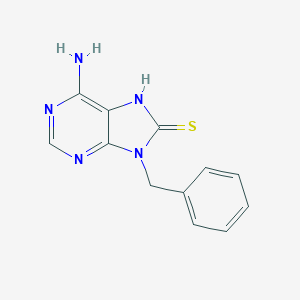
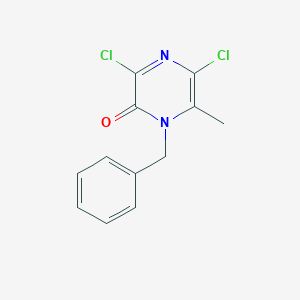
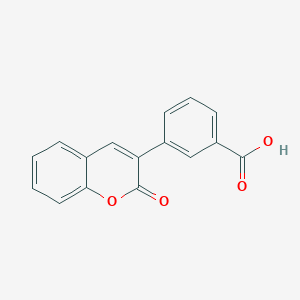
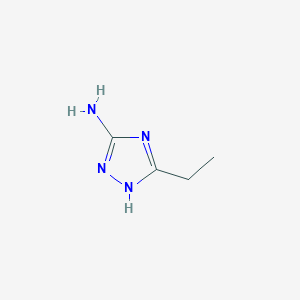
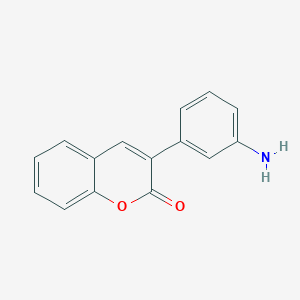
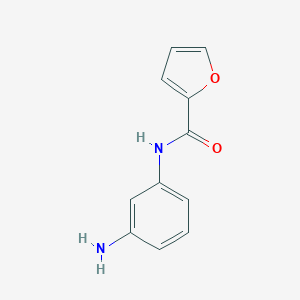
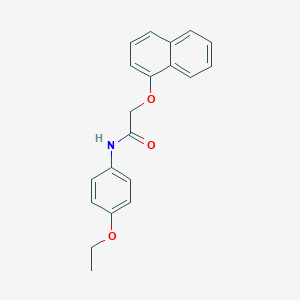
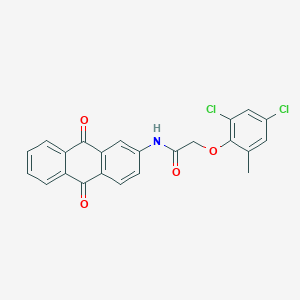
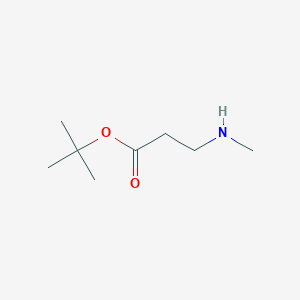
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
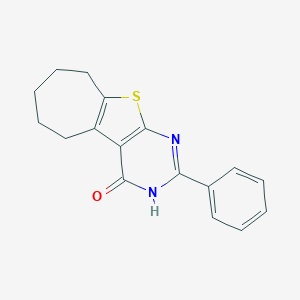
methanone](/img/structure/B185366.png)
